molecular formula C11H10O3 B067030 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one CAS No. 171004-62-9

2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one

Cat. No. B067030
Key on ui cas rn: 171004-62-9
M. Wt: 190.19 g/mol
InChI Key: UTCZLMGWHXTXMJ-UHFFFAOYSA-N
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Patent
US07807677B2

Procedure details

To a solution of 3-[1-phenyl-meth-(E)-ylidene]-dihydro-furan-2-one (21a) (4.0 g, 22.9 mmol) and 3-chloroperoxybenzoic acid (6.18 g, 27.6 mmol) in 1,2-dichloroetheane (70 mL) was added catalytic amount of AIBN (50 mg) at 80° C. and refluxed in the dark for 6 h. The resulting solution was cooled and filtered, the solvent was removed under reduced pressure, and the residue dissolved in dichloromethane. The organic phase was washed consecutively with saturated aqueous solutions of NaHCO3 (20 mL), KI (20 mL), Na2S2O3 (20 mL), and NaHCO3 (20 mL) then dried over anhydrous MgSO4 and evaporated under reduced pressure. Product was purified by silica gel flash chromatography using ethyl acetate:petroleum ether (1:4) gave 2.62 g in 60% yield of the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
1,2-dichloroetheane
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]1(/[CH:7]=[C:8]2/[C:9](=[O:13])[O:10][CH2:11][CH2:12]/2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC1C=C(C=CC=1)C(OO)=[O:19].CC(N=NC(C#N)(C)C)(C#N)C>>[C:1]1([CH:7]2[C:8]3([CH2:12][CH2:11][O:10][C:9]3=[O:13])[O:19]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)\C=C/1\C(OCC1)=O
Name
Quantity
6.18 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
50 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
1,2-dichloroetheane
Quantity
70 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed in the dark for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane
WASH
Type
WASH
Details
The organic phase was washed consecutively with saturated aqueous solutions of NaHCO3 (20 mL), KI (20 mL), Na2S2O3 (20 mL), and NaHCO3 (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Product was purified by silica gel flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OC12C(OCC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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